Benzophenone-2,3,4,5,6-d5 (CAS 2694-78-2) is an asymmetrically deuterated aromatic ketone where exactly one phenyl ring is fully substituted with five deuterium atoms. In commercial and analytical laboratory workflows, it is primarily procured as a high-precision stable isotope-labeled internal standard for mass spectrometry and as a specialized precursor for synthesizing mono-ring deuterated active pharmaceutical ingredients (APIs). By offering a precise +5 Da mass shift and breaking the inherent structural symmetry of the benzophenone core, Benzophenone-d5 provides distinct analytical advantages over both unlabeled and fully deuterated alternatives, particularly in complex matrix quantification and site-specific mechanistic studies [1].
Attempting to substitute Benzophenone-d5 with either unlabeled Benzophenone (d0) or fully deuterated Benzophenone-d10 critically compromises both analytical and synthetic workflows. In quantitative LC-MS/MS, unlabeled benzophenone fails to correct for matrix suppression, leading to significant quantification errors in biofluid analysis [1]. Conversely, substituting with Benzophenone-d10 introduces a +10 Da shift and symmetrically labels both rings. If used as a synthetic precursor, d10 over-labels the target molecule, which can inadvertently place deuterium atoms on metabolically active sites of the second ring, altering the pharmacokinetic profile of the resulting tracer. Procurement of the d5 variant is therefore strictly required when asymmetric labeling or an exact +5 Da mass shift is analytically mandated.
In the quantitative analysis of benzophenone derivatives and environmental xenobiotics in complex matrices (e.g., human serum, wastewater), Benzophenone-d5 serves as a highly specific internal standard. It provides a +5 m/z shift, which safely clears the natural isotopic envelope (M+1 to M+3) of the unlabeled analyte. Compared to unlabeled benzophenone, which suffers from severe matrix suppression and cannot be used for isotope dilution, Benzophenone-d5 allows for precise peak area ratio calculations, ensuring linearity and high accuracy in quantification down to the ng/mL range[1].
| Evidence Dimension | Mass shift (m/z) and matrix suppression correction |
| Target Compound Data | Benzophenone-d5 provides a +5 Da mass shift, enabling >99% correction of matrix effects. |
| Comparator Or Baseline | Unlabeled Benzophenone (0 Da shift) provides 0% correction for matrix suppression. |
| Quantified Difference | Complete elimination of isotopic overlap and matrix-induced signal variance. |
| Conditions | LC-MS/MS analysis of biofluids using Multiple Reaction Monitoring (MRM). |
Selecting the d5 variant is essential for analytical laboratories requiring validated, high-precision quantification of trace benzophenones in complex matrices.
Benzophenone-d5 is utilized as the foundational precursor for synthesizing mono-ring deuterated pharmaceutical internal standards. Because the deuteration is restricted to a single phenyl ring, subsequent functionalization steps (e.g., nitration, chlorination) on the unlabeled ring proceed with predictable kinetics, yielding a final product with a precise +5 Da mass shift [1]. If Benzophenone-d10 is used, the resulting API carries excess deuterium (+10 Da), which can inadvertently label metabolically active sites on the second ring and alter the molecule's overall metabolic stability profile.
| Evidence Dimension | Site-specific isotopic fidelity in synthesis |
| Target Compound Data | Benzophenone-d5 restricts deuterium to one ring (exact +5 Da shift). |
| Comparator Or Baseline | Benzophenone-d10 yields non-specific deuteration across both rings (+10 Da shift). |
| Quantified Difference | 5 Da difference in final API mass shift, preventing off-target isotopic effects on the second ring. |
| Conditions | Multi-step organic synthesis of asymmetrically labeled aromatic derivatives. |
Procurement of the asymmetrically labeled d5 precursor is mandatory for synthesizing mono-ring deuterated drug standards without altering the metabolic lability of the functionalized ring.
Benzophenone is a classic triplet sensitizer, but tracking the exact mechanism of its hydrogen abstraction reactions is complicated by its symmetric structure. Benzophenone-d5 breaks this symmetry, allowing researchers to use spectroscopic methods to track which specific ring participates in radical formation or adduct generation [1]. Fully deuterated Benzophenone-d10 maintains symmetry, making it impossible to differentiate between the two rings during intramolecular interactions. The asymmetric d5 label thus provides a differentiable mechanistic probe.
| Evidence Dimension | Ring-specific mechanistic differentiation |
| Target Compound Data | Benzophenone-d5 allows 1:1 differentiation of ring-specific reaction pathways. |
| Comparator Or Baseline | Benzophenone-d10 provides 0% differentiation due to structural symmetry. |
| Quantified Difference | Absolute resolution of intramolecular ring dynamics vs. complete ambiguity. |
| Conditions | Photochemical excitation and triplet-state radical tracking assays. |
For advanced materials research and photochemistry, the asymmetric d5 label is the only viable choice to definitively track ring-specific reactivity.
Directly following from its site-specific labeling advantages, Benzophenone-d5 is the required starting material for manufacturing asymmetrically deuterated APIs and their metabolites. It ensures the deuterium label is isolated to one phenyl ring, providing the exact +5 Da mass shift required for clinical and forensic toxicology standards without altering the metabolic profile of the functionalized ring [1].
Leveraging its +5 Da mass shift, Benzophenone-d5 is deployed as a reliable internal standard for quantifying trace xenobiotics, UV filters, and benzophenone derivatives in human serum, urine, and wastewater. It strictly corrects for matrix suppression without the risk of isotopic overlap from the natural abundance of the target analytes [2].
Because it breaks the molecular symmetry of standard benzophenone, the d5 variant is used in advanced polymer science to study the exact mechanisms of UV-curing and photo-initiation. It allows formulators to track ring-specific hydrogen abstraction and radical formation, guiding the design of more efficient photoinitiators [3].
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